4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine
Description
Properties
Molecular Formula |
C14H15F3N4 |
|---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
4-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]piperidine |
InChI |
InChI=1S/C14H15F3N4/c15-14(16,17)11-3-1-2-10(8-11)13-19-12(20-21-13)9-4-6-18-7-5-9/h1-3,8-9,18H,4-7H2,(H,19,20,21) |
InChI Key |
LEHSBMVAIFZZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NN2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly via Cyclization and Coupling
This method involves synthesizing the trifluoromethylphenyl-triazole intermediate separately before coupling it to a functionalized piperidine. 1,2,4-Triazole formation typically employs cyclocondensation of thiosemicarbazides or hydrazides with carbonyl compounds. For example, reacting 3-(trifluoromethyl)phenylhydrazine with a carbonyl precursor (e.g., an acyl chloride) yields the triazole core. Subsequent coupling to a piperidine derivative—often through nucleophilic substitution or metal-catalyzed cross-coupling—completes the structure.
A critical consideration is the regioselectivity of triazole formation. The 1,3,4-substitution pattern is ensured by using Huisgen cycloaddition or cyclocondensation under acidic conditions , which favor the 1H-1,2,4-triazol-5-yl isomer. Piperidine functionalization frequently involves introducing a leaving group (e.g., bromide or tosylate) at the 4-position to facilitate nucleophilic attack by the triazole intermediate.
Direct Fluorination and Piperidine Modification
Sulfur Tetrafluoride (SF₄)-Mediated Trifluoromethylation
A patent details a scalable route to trifluoromethyl-piperidine derivatives using sulfur tetrafluoride (SF₄) . Piperidine carboxylic acids (e.g., 4-piperidinecarboxylic acid) react with SF₄ in a mixed solvent system (e.g., trichloromethane and anhydrous hydrofluoric acid) at 50–150°C. This method directly substitutes the carboxylic acid group with a trifluoromethyl group, achieving yields of 54–80% depending on the piperidine substituents.
-
Combine 4-piperidinecarboxylic acid (100 g), trichloromethane (150 g), and anhydrous HF (50 g).
-
Add SF₄ (270 g) and heat to 85°C for 3 hours.
-
Neutralize with NaOH, extract with chloroform, and purify via distillation to isolate 4-(trifluoromethyl)piperidine (yield: 80.1%, purity: 95%).
While efficient, this method requires specialized equipment (stainless steel reactors) due to SF₄’s toxicity and corrosivity.
Multi-Step Synthesis from Prefunctionalized Building Blocks
Suzuki-Miyaura Coupling for Aromatic Functionalization
Recent advancements leverage palladium-catalyzed cross-coupling to attach the trifluoromethylphenyl group to the triazole-piperidine framework. For instance, a brominated piperidine-triazole intermediate undergoes Suzuki coupling with 3-(trifluoromethyl)phenylboronic acid, achieving regioselective aryl incorporation. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yield >70% conversion, though purification via column chromatography remains necessary.
Comparative Analysis of Synthetic Routes
Key Findings:
-
The SF₄ route offers the highest yields but poses safety and scalability challenges.
-
Cyclocondensation allows modular assembly but requires rigorous control over reaction conditions to avoid triazole isomerization.
-
Suzuki coupling balances efficiency and safety but depends on costly catalysts.
Optimization Strategies and Industrial Considerations
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, particularly in the realm of medicinal chemistry. Its derivatives have been studied for their potential as:
- Antimicrobial Agents: Research has shown that triazole derivatives can inhibit the growth of various bacterial and fungal strains. For instance, compounds similar to 4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine have demonstrated significant activity against Staphylococcus aureus and Candida albicans .
- Anticancer Activity: The triazole ring is known for its ability to interact with biological targets involved in cancer progression. Studies have indicated that certain triazole derivatives possess cytotoxic properties against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- Anti-inflammatory Effects: Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
| Activity Type | Target Organisms/Cells | Effectiveness (%) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 70% |
| Antifungal | Candida albicans | 65% |
| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 12 µM |
| Cytotoxicity | HeLa (cervical cancer) | IC50 = 15 µM |
Agricultural Applications
The unique properties of triazole compounds make them suitable candidates for use in agricultural fungicides. Their ability to inhibit fungal growth can help combat plant diseases caused by pathogens such as Botrytis cinerea and Fusarium spp. Studies have reported that triazole fungicides can significantly reduce disease incidence in crops like wheat and barley .
Material Science
In material science, compounds containing triazole moieties are being explored for their potential use in developing new materials with enhanced properties. For example:
- Polymer Chemistry: Triazole-containing polymers exhibit improved thermal stability and mechanical properties. They are being investigated for applications in coatings and adhesives due to their strong intermolecular interactions .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a series of triazole derivatives against a panel of pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against multiple strains, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading pharmaceutical institute investigated the anti-inflammatory mechanisms of triazole derivatives. The study demonstrated that these compounds effectively inhibited the NF-kB signaling pathway, leading to reduced expression of inflammatory markers in vitro .
Mechanism of Action
The mechanism of action of 4-(3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The triazole ring can interact with enzyme active sites, potentially inhibiting their function. The piperidine moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Backbone Variations
- 1,2,3-Triazole vs. 1,2,4-Triazole :
- 1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine () uses a 1,2,3-triazole isomer, synthesized via CuI-catalyzed azide-alkyne cycloaddition (CuAAC). This isomer has distinct electronic properties, with nitrogen atoms positioned at 1,2,3 sites, altering hydrogen-bonding patterns compared to the 1,2,4-triazole in the target compound .
- Target Compound : The 1,2,4-triazole’s nitrogen arrangement may enhance interactions with polar residues in enzyme active sites, as seen in SecA inhibitors (e.g., compound 18 in ) .
Substituent Modifications
- Trifluoromethylphenyl vs. Other Groups :
- Compound 18 () substitutes triazole with bis(trifluoromethyl)phenyl , increasing steric bulk and electron-withdrawing effects, which may improve target affinity but reduce solubility .
- Compound 5bd () incorporates a naphthalene group, extending π-π stacking interactions, while the target compound’s trifluoromethylphenyl balances hydrophobicity and steric accessibility .
- 1,2,4-Triazole Azinane Analogs () feature sulfonyl or alkyl substituents, which modulate electronic properties but lack the trifluoromethyl group’s metabolic stability .
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- The trifluoromethyl group in the target compound increases logP compared to analogs with methoxy or hydroxyl groups (e.g., compound 8a in ), enhancing blood-brain barrier penetration .
- Piperidine’s basicity (pKa ~11) improves water solubility at physiological pH, contrasting with pyrimidine-based analogs (e.g., compound 18 in ), which may require formulation aids .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine is a member of the piperidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H12F3N5
- Molecular Weight : 299.27 g/mol
- CAS Number : 1392136-43-4
Biological Activity Overview
This compound has been studied primarily for its potential as an antimicrobial agent , particularly against tuberculosis and other bacterial infections. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to improved membrane permeability and bioactivity.
The biological activity of piperidine derivatives often involves interaction with various biological targets, including:
- Enzymatic Inhibition : Compounds similar to this one have shown potential in inhibiting enzymes critical for bacterial survival.
- Receptor Modulation : Piperidine derivatives may interact with neurotransmitter receptors, influencing pain pathways and mood regulation.
Antimicrobial Activity
A study conducted on related piperidine compounds demonstrated significant anti-tuberculosis activity , with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. The most active compounds in this class exhibited MIC values as low as 1.4 μg/mL, indicating strong efficacy against Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
Research indicates that modifications in the piperidine structure can significantly impact biological activity. For instance:
- Trifluoromethyl Substitution : Enhances potency due to increased hydrophobic interactions with the target site.
- Piperidine Core : The structural integrity of the piperidine ring is crucial for maintaining biological activity.
Case Studies
- Anti-Tuberculosis Screening : A novel piperidinol compound was identified through high-throughput screening, showing promising anti-tuberculosis properties. This compound's structural similarity to existing drugs suggests a potential pathway for drug development .
- Neuropharmacological Effects : Some studies have indicated that derivatives of this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Data Table: Biological Activity Summary
Q & A
(Basic) What are the key synthetic routes for 4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)piperidine, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves cyclization of precursors, such as hydrazine derivatives and carbonyl-containing intermediates. Multi-step routes include:
- Step 1: Formation of the triazole ring via cyclocondensation of thiosemicarbazides or amidrazones under acidic or basic conditions.
- Step 2: Introduction of the trifluoromethylphenyl group via Suzuki coupling or nucleophilic aromatic substitution.
- Step 3: Piperidine ring functionalization, often using alkylation or reductive amination.
Key Reaction Conditions:
(Basic) Which spectroscopic methods are most effective for structural characterization?
Answer:
A combination of techniques is required to confirm the structure:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- FT-IR: Identify triazole C=N stretches (~1600 cm⁻¹) and piperidine N-H bends (~3300 cm⁻¹) .
(Advanced) How can X-ray crystallography resolve conformational ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides:
- Bond Lengths/Angles: Validate the triazole-piperidine connectivity (e.g., Co–N distances: 2.057–2.130 Å in analogous Co complexes ).
- Intermolecular Interactions: Hydrogen bonding (O–H⋯N) and π-π stacking can stabilize the crystal lattice .
- Methodology:
(Advanced) How do substituents on the triazole ring influence enzyme inhibition efficacy?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl Group: Enhances lipophilicity and target binding (e.g., AChE inhibition IC₅₀ = 0.73 ± 0.54 μM in methyl-phenyl derivatives ).
- Piperidine Substitution: N-Methylation reduces steric hindrance, improving receptor fit .
SAR Table (Hypothetical Data Based on Analogues ):
| Substituent (R) | Enzyme Target | IC₅₀ (μM) | Mechanism Notes |
|---|---|---|---|
| -CF₃ | AChE | 0.73 | Enhanced hydrophobic pocket interaction |
| -OCH₃ | α-Glucosidase | 36.74 | Moderate H-bonding with catalytic residues |
| -Cl | Urease | 19.35 | Electrophilic attack on thiol groups |
(Advanced) What strategies address contradictions between computational docking and experimental inhibition data?
Answer:
Discrepancies may arise from solvent effects or protein flexibility. Mitigation strategies include:
Molecular Dynamics (MD) Simulations: Run 100-ns simulations to assess binding pocket flexibility .
Free Energy Perturbation (FEP): Calculate binding affinity differences for substituent variants .
Mutagenesis Studies: Validate key residues (e.g., Trp286 in AChE) via site-directed mutagenesis .
(Basic) What are the recommended protocols for purity analysis?
Answer:
- HPLC: Use a C18 column (3.5 μm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Monitor at 254 nm .
- TLC: Silica gel 60 F₂₅₄; eluent = EtOAc/hexane (1:1); Rf ≈ 0.4 .
(Advanced) How can regioselectivity challenges in triazole synthesis be overcome?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
